molecular formula C5H2Cl2N2O3 B13120728 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride CAS No. 52759-28-1

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride

Cat. No.: B13120728
CAS No.: 52759-28-1
M. Wt: 208.98 g/mol
InChI Key: BZFZCHXKTBVARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.99 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

C5H2N2O3+SOCl2C5H2Cl2N2O3+SO2+HCl\text{C5H2N2O3} + \text{SOCl2} \rightarrow \text{C5H2Cl2N2O3} + \text{SO2} + \text{HCl} C5H2N2O3+SOCl2→C5H2Cl2N2O3+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride involves its interaction with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted derivatives. The compound can also act as an acylating agent, transferring its carbonyl group to nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

52759-28-1

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

IUPAC Name

5-chloro-2,4-dioxo-1H-pyrimidine-6-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O3/c6-1-2(3(7)10)8-5(12)9-4(1)11/h(H2,8,9,11,12)

InChI Key

BZFZCHXKTBVARP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.